

A Technical Guide to the Physical Properties of 3-Bromobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromobenzophenone

Cat. No.: B087063

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Bromobenzophenone**, a key intermediate in organic synthesis. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of these properties.

Core Physical and Chemical Data

3-Bromobenzophenone, with the CAS number 1016-77-9, is an off-white to light yellow crystalline solid.^[1] Its chemical structure consists of a benzoyl group attached to a brominated phenyl ring. This compound is primarily utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Property	Value	Source
Molecular Formula	$C_{13}H_9BrO$	[1] [2] [3] [4]
Molecular Weight	261.11 g/mol	[2] [3] [5]
Melting Point	74.5-77.5 °C	[5] [6] [7] [8]
Boiling Point	347.5 °C (rough estimate)	[5] [6]
Density	1.4245 g/cm ³ (rough estimate)	[5] [6] [7]
Water Solubility	2.9 mg/L (at 25 °C)	[1]
Appearance	Off-white to beige-yellowish powder/crystalline solid	[1] [6]
CAS Number	1016-77-9	[1] [2] [3] [5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of **3-Bromobenzophenone**.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **3-Bromobenzophenone** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[\[10\]](#)
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[\[9\]](#)[\[13\]](#)
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[\[11\]](#)[\[13\]](#)

- Observation: A second, more precise measurement is then made with a slower heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[10]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal disappears is recorded as the end of the range.[10] For pure **3-Bromobenzophenone**, this range is expected to be narrow.

Boiling Point Determination (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Since **3-Bromobenzophenone** is a solid at room temperature, its boiling point is determined at elevated temperatures. The provided boiling point is an estimate and should be confirmed experimentally if a precise value is required. A common method for small quantities is the micro-reflux technique.[14][15]

Methodology:

- Sample Preparation: A small amount of **3-Bromobenzophenone** is placed in a small test tube or fusion tube.
- Apparatus Setup: A thermometer is positioned with its bulb just above the surface of the molten sample. A small, inverted capillary tube (sealed at the top) is placed inside the test tube.
- Heating: The sample is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.
- Observation: Upon further heating, the sample will boil and its vapor will fill the test tube, displacing the air. The heating is then stopped.
- Data Recording: As the apparatus cools, the vapor pressure inside the capillary tube will decrease. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[14]

Density Determination (Displacement Method)

Density is the mass of a substance per unit volume. For a solid like **3-Bromobenzophenone**, the density can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[16][17][18][19]

Methodology:

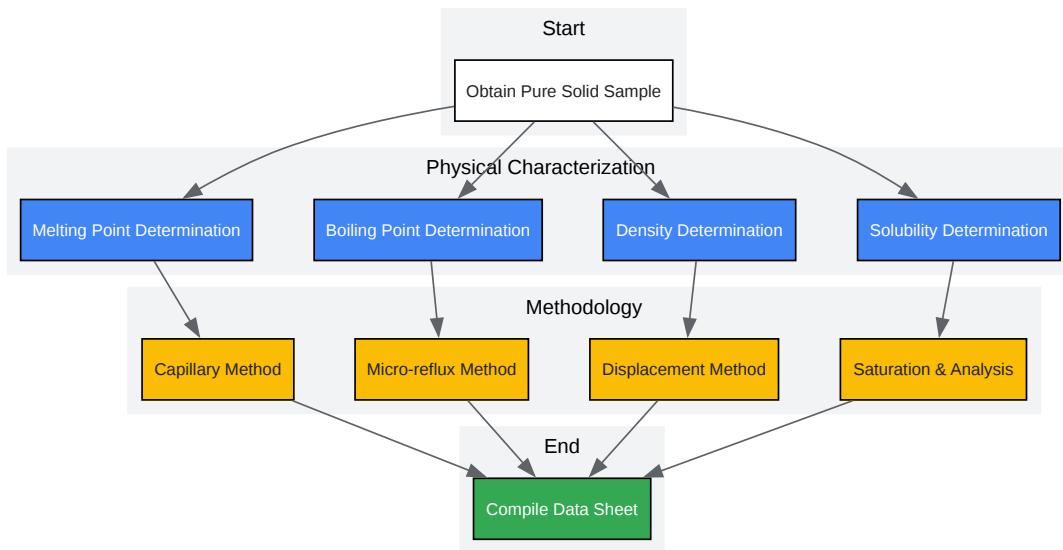
- Mass Measurement: The mass of a sample of **3-Bromobenzophenone** is accurately measured using an analytical balance.
- Volume Measurement: A graduated cylinder is partially filled with a liquid in which **3-Bromobenzophenone** is insoluble (e.g., water, given its very low solubility). The initial volume of the liquid is recorded.
- Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.[16][19]
- Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution.

Methodology:

- Solvent Selection: A known volume of a selected solvent (e.g., deionized water) is placed in a flask.
- Temperature Control: The temperature of the solvent is maintained at a constant, specified value (e.g., 25 °C) using a water bath.[20][21]
- Solute Addition: A pre-weighed amount of **3-Bromobenzophenone** is gradually added to the solvent while stirring. The addition continues until a saturated solution is formed, indicated by


the presence of undissolved solid that persists over a period of time.

- Equilibration: The solution is stirred for an extended period to ensure equilibrium is reached.
- Analysis: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully removed.
- Quantification: The amount of dissolved **3-Bromobenzophenone** in the withdrawn sample is determined analytically (e.g., by gravimetric analysis after solvent evaporation, or by a spectroscopic method).
- Calculation: The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., mg/L).[\[21\]](#)

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a solid compound like **3-Bromobenzophenone**.

Workflow for Physical Property Determination of a Solid Compound

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the physical properties of a solid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 3-bromobenzophenone (C13H9BrO) [pubchemlite.lcsb.uni.lu]
- 5. 3-Bromobenzophenone | 1016-77-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 3-Bromobenzophenone(1016-77-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 3-Bromobenzophenone 98 1016-77-9 [sigmaaldrich.com]
- 9. westlab.com [westlab.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. athabascau.ca [athabascau.ca]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 17. mt.com [mt.com]
- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 19. youtube.com [youtube.com]
- 20. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-Bromobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087063#3-bromobenzophenone-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com